molecular formula C4H5CoNO4 B1209177 Cobalt iminodiacetate CAS No. 13869-30-2

Cobalt iminodiacetate

Cat. No.: B1209177
CAS No.: 13869-30-2
M. Wt: 190.02 g/mol
InChI Key: JPLLNSPOBSJSMY-UHFFFAOYSA-L
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Description

Cobalt iminodiacetate is a coordination compound formed by the complexation of cobalt ions with iminodiacetic acid. This compound is known for its versatility and has been studied extensively for its potential applications in various fields, including catalysis, medicine, and industrial processes. The structure of this compound typically involves cobalt ions coordinated with the nitrogen and oxygen atoms of the iminodiacetate ligand, forming a stable complex.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cobalt iminodiacetate can be synthesized through various methods. One common approach involves the reaction of cobalt salts, such as cobalt chloride or cobalt nitrate, with iminodiacetic acid in an aqueous solution. The reaction is typically carried out under controlled pH conditions to ensure the formation of the desired complex. The resulting product is then purified through crystallization or other separation techniques .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of chelating ion exchange resins with iminodiacetate functional groups is also a common method for the recovery and purification of cobalt from mining processes and tailings .

Chemical Reactions Analysis

Types of Reactions

Cobalt iminodiacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include weak acids like trifluoroacetic acid, which can facilitate protonation and subsequent reduction reactions . The reactions are often carried out in mixed solvent systems, such as dimethylformamide and water, to optimize the reaction conditions .

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in electrocatalytic proton reduction, the primary product is hydrogen gas .

Mechanism of Action

The mechanism of action of cobalt iminodiacetate involves the coordination of the cobalt ion with the iminodiacetate ligand, which stabilizes the complex and facilitates its reactivity. In electrocatalytic processes, the complex undergoes protonation and reduction, leading to the generation of hydrogen gas. The proton relay mechanism on the ligand site plays a crucial role in this process . Additionally, the complexation with iminodiacetate enhances the solubility and stability of cobalt ions, making them more reactive in various chemical reactions .

Comparison with Similar Compounds

Cobalt iminodiacetate can be compared with other similar compounds, such as:

This compound is unique due to its specific coordination chemistry and reactivity, making it suitable for a wide range of applications in catalysis, medicine, and industry.

Properties

IUPAC Name

2-(carboxylatomethylamino)acetate;cobalt(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO4.Co/c6-3(7)1-5-2-4(8)9;/h5H,1-2H2,(H,6,7)(H,8,9);/q;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPLLNSPOBSJSMY-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)[O-])NCC(=O)[O-].[Co+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5CoNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13869-30-2
Record name [N-[(Carboxy-κO)methyl]glycinato(2-)-κN,κO]cobalt
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13869-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cobalt iminodiacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013869302
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cobalt, [N-[(carboxy-.kappa.O)methyl]glycinato(2-)-.kappa.N,.kappa.O]-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name [N-(carboxymethyl)glycinato-N,O,ON]cobalt
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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